tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-ethyl-N-(4-hydroxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethyl group, and a 4-hydroxyphenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(4-hydroxyphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+N-ethyl-N-(4-hydroxyphenyl)amine→tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-ethyl-N-(4-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and related oxidized products.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential as a prodrug, where the carbamate moiety can be enzymatically cleaved to release the active drug.
Medicine:
- Potential applications in drug design and development, particularly in the creation of compounds with improved pharmacokinetic properties.
Industry:
- Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate exerts its effects depends on its application. In medicinal chemistry, the carbamate group can act as a prodrug moiety, releasing the active drug upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific active drug released.
Comparison with Similar Compounds
tert-Butyl N-ethylcarbamate: Lacks the 4-hydroxyphenyl group, making it less versatile in certain applications.
tert-Butyl N-(4-hydroxyphenyl)carbamate: Lacks the ethyl group, which may affect its solubility and reactivity.
Uniqueness:
- The presence of both the ethyl and 4-hydroxyphenyl groups in tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate provides a unique combination of properties, making it useful in a wider range of applications compared to its simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-6-8-11(15)9-7-10/h6-9,15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOCTEIXNRXNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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